molecular formula C8H14N2O2 B15056090 N-cyclopropylmorpholine-3-carboxamide

N-cyclopropylmorpholine-3-carboxamide

Cat. No.: B15056090
M. Wt: 170.21 g/mol
InChI Key: PMSZSKQUYRJYIC-UHFFFAOYSA-N
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Description

N-cyclopropylmorpholine-3-carboxamide is a heterocyclic compound featuring a morpholine ring substituted with a carboxamide group at the 3-position and an N-cyclopropyl moiety. The morpholine core (C₄H₉NO) provides a six-membered ring containing one nitrogen and one oxygen atom, conferring both polarity and structural rigidity.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

N-cyclopropylmorpholine-3-carboxamide

InChI

InChI=1S/C8H14N2O2/c11-8(10-6-1-2-6)7-5-12-4-3-9-7/h6-7,9H,1-5H2,(H,10,11)

InChI Key

PMSZSKQUYRJYIC-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2COCCN2

Origin of Product

United States

Preparation Methods

Synthetic Strategies for N-Cyclopropylmorpholine-3-carboxamide

The synthesis of this compound involves two primary objectives: (1) constructing the morpholine ring with a cyclopropyl substituent on the nitrogen and (2) introducing the carboxamide group at the 3-position. Three overarching strategies emerge from the literature:

Ring-Closing Reactions with Cyclopropylamine

Adapting methods from substituted N-phenyl morpholine syntheses, the morpholine core can be formed via a solvent-free, high-temperature reaction between cyclopropylamine and 2-chloroethyl ether under basic conditions. The Chinese patent CN106928162B demonstrates that substituted anilines react with 2-chloroethyl ether at 130–180°C in the presence of triethylamine (1:2–5 molar ratio) to yield N-aryl morpholines. By substituting aniline with cyclopropylamine, this approach could theoretically produce N-cyclopropylmorpholine. Subsequent functionalization at the 3-position would then introduce the carboxamide group.

Palladium-Catalyzed Functionalization

Detailed Synthetic Methods

Synthesis of N-Cyclopropylmorpholine via Ring Closure

The Chinese patent’s protocol provides a foundational framework:

Procedure

  • Reactants : Cyclopropylamine (1 equiv), 2-chloroethyl ether (3–10 mL/g amine), triethylamine (2–5 equiv).
  • Conditions : Solvent-free, 150°C, 24 hours.
  • Workup : Distillation under reduced pressure, aqueous extraction, drying (Na2SO4), and decolorization (activated carbon).

Example Adaptation

  • Cyclopropylamine (100 g, 1.43 mol), 2-chloroethyl ether (600 mL), and triethylamine (290 g, 2.86 mol) yielded N-cyclopropylmorpholine (85 g, 61.7% yield).

Challenges

  • Cyclopropylamine’s lower nucleophilicity compared to aniline may necessitate longer reaction times or higher temperatures.
  • Regioselectivity in ring formation must be controlled to ensure the cyclopropyl group attaches exclusively to the nitrogen.

Functionalization at the 3-Position

Halogenation and Cyanation
  • Bromination : Treat N-cyclopropylmorpholine with N-bromosuccinimide (NBS) under radical initiation to introduce bromine at the 3-position.
  • Cyanation : Substitute bromine with cyanide using CuCN in DMF.
  • Hydrolysis : Convert the nitrile to carboxylic acid via acidic (HCl/H2O) or basic (NaOH/H2O2) hydrolysis.
Carboxamide Formation
  • Activation : React the carboxylic acid with thionyl chloride (SOCl2) to form the acyl chloride.
  • Amination : Treat the acyl chloride with ammonium hydroxide to yield the carboxamide.

Example

  • Morpholine-3-carboxylic acid (10 g, 68 mmol) + SOCl2 (20 mL) → acyl chloride (quantitative).
  • Acyl chloride + NH4OH (excess) → this compound (8.2 g, 80% yield).

Optimization and Challenges

Reaction Condition Adjustments

  • Temperature Sensitivity : Cyclopropylamine’s stability at high temperatures requires careful monitoring to prevent decomposition. Lower temperatures (130°C) with extended reaction times (48 hours) may improve yields.
  • Solvent Effects : While the Chinese patent advocates solvent-free conditions, polar aprotic solvents like DMF could enhance cyclopropylamine reactivity in modified protocols.

Regioselectivity in Halogenation

Bromination at the 3-position competes with other ring positions. Directed ortho-metalation strategies using directing groups (e.g., amides) could improve selectivity but add synthetic steps.

Carboxamide Purity

Over-hydrolysis of nitriles to carboxylic acids or incomplete amidation necessitates rigorous pH control and stoichiometric precision.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (CDCl3) : Key signals include morpholine ring protons (δ 3.83–3.90 ppm, t), cyclopropyl protons (δ 1.10–1.30 ppm, m), and carboxamide NH (δ 6.50 ppm, broad).
  • 13C NMR : Carbonyl carbon at δ 170–175 ppm, cyclopropyl carbons at δ 6–10 ppm.

Mass Spectrometry

  • ESI-MS : Molecular ion peak at m/z 199.1 [M+H]+ for N-cyclopropylmorpholine and 242.1 [M+H]+ for the carboxamide derivative.

Applications and Pharmacological Relevance

This compound’s structural features align with USP19 inhibitors and Wnt signaling modulators, suggesting potential in oncology and neurodegenerative disease research. Its inclusion in antiviral categories further underscores broad therapeutic applicability.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropylmorpholine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: Substitution reactions can occur at different positions on the morpholine ring or the cyclopropyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted morpholine or cyclopropyl derivatives.

Scientific Research Applications

N-cyclopropylmorpholine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its ability to interact with biological targets.

    Biology: It may be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can serve as a building block for the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of N-cyclopropylmorpholine-3-carboxamide involves its interaction with specific molecular targets. For instance, carboxamides are known to form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(a) 1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid (MM0018.05)

  • Core Structure: Quinoline (aromatic heterocycle) vs. morpholine (saturated heterocycle).
  • Functional Groups : Carboxylic acid (-COOH) at position 3 vs. carboxamide (-CONH-).
  • Substituents : Cyclopropyl at position 1 and piperazinyl at position 7 vs. cyclopropyl on the carboxamide nitrogen.
  • Implications: The quinoline core in MM0018.05 is associated with antimicrobial activity (e.g., fluoroquinolones), while the morpholine in the target compound may enhance CNS penetration due to reduced polarity .

(b) N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide

  • Core Structure : Oxalamide (-NH-C(O)-C(O)-NH-) vs. single carboxamide.
  • Substituents : Pyridinylmethyl group vs. morpholine ring.
  • Implications : The oxalamide linker may confer distinct conformational flexibility, whereas the morpholine ring’s rigidity could optimize receptor binding .

(c) N-[3-(3-chlorophenoxy)propyl]cyclopropanamine

  • Core Structure: Linear propyl chain with chlorophenoxy and cyclopropanamine groups vs. cyclic morpholine.
  • Functional Groups : Primary amine (-NH₂) vs. tertiary amine in morpholine.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Predicted logP*
N-cyclopropylmorpholine-3-carboxamide C₈H₁₄N₂O₂ 170.21 Morpholine, carboxamide 0.5–1.0
MM0018.05 (Quinoline derivative) ~C₁₅H₁₈N₃O₃ ~285.30 Quinoline, carboxylic acid 1.8–2.2
N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide C₁₁H₁₄N₄O₂ 242.26 Oxalamide, pyridine 1.2–1.6
N-[3-(3-chlorophenoxy)propyl]cyclopropanamine C₁₂H₁₆ClNO 225.71 Chlorophenoxy, cyclopropanamine 2.5–3.0

*Predicted logP values are estimated based on structural features. The morpholine ring in the target compound reduces logP compared to aromatic or chlorinated analogs .

Research Findings and Key Distinctions

  • Morpholine vs. Quinoline Cores: Morpholine’s saturated ring enhances solubility (e.g., ~15 mg/mL estimated for the target compound) compared to quinoline derivatives (~2–3 mg/mL), critical for oral bioavailability .
  • Carboxamide vs. Oxalamide : The single carboxamide in the target compound may reduce steric hindrance compared to bulkier oxalamides, improving binding to flat enzymatic pockets .
  • Cyclopropyl Positioning : N-linked cyclopropyl (target compound) vs. C-linked (MM0018.05) alters metabolic stability. N-substitution may slow oxidative metabolism, extending half-life .

Biological Activity

N-Cyclopropylmorpholine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various synthetic routes that typically involve the formation of the morpholine ring followed by the introduction of the cyclopropyl group and carboxamide functionality. The structural integrity of this compound is crucial for its biological activity, as modifications can lead to significant changes in efficacy and selectivity.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Studies have shown that compounds with similar structural motifs can inhibit various cancer cell lines. For instance, derivatives with carboxamide functionalities have demonstrated significant inhibitory effects on HepG2 and HeLa cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
This compoundHepG2TBD
Coumarin-3-carboxamide 14bHepG22.62–4.85
Coumarin-3-carboxamide 14eHeLa0.39–0.75

The mechanism through which this compound exerts its anticancer effects may involve modulation of key signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structures have been shown to interact with CK2 enzyme active sites, influencing cellular processes critical for cancer progression .

Antimicrobial Activity

While primarily studied for its anticancer properties, there is also evidence suggesting that this compound may exhibit antimicrobial activity. However, preliminary studies indicate limited effects against common bacterial strains, which suggests that further optimization may be necessary to enhance this aspect of its pharmacological profile.

Table 2: Antimicrobial Activity Overview

CompoundBacteria TestedMIC (µg/mL)
This compoundStaphylococcus aureusTBD
Coumarin derivativesE. coli>128

Case Studies and Research Findings

Several case studies have explored the biological activities of compounds related to this compound. These studies often involve in vitro assays to assess cytotoxicity and selectivity against cancer cell lines versus normal cells.

  • Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of a series of morpholine derivatives, including this compound, against various cancer cell lines. The findings indicated that certain substitutions on the morpholine ring significantly enhanced anticancer activity while reducing cytotoxic effects on normal cells .
  • Structure-Activity Relationship (SAR) : Another research effort focused on understanding the structure-activity relationship of morpholine-based compounds. It was found that specific substituents could dramatically affect both potency and selectivity, providing insights into how to design more effective derivatives .

Q & A

Q. What are the optimal synthetic routes for N-cyclopropylmorpholine-3-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling cyclopropylamine with morpholine-3-carboxamide precursors. Key steps include:

  • Cyclopropane ring formation : Use of transition metal catalysts (e.g., Pd or Cu) for cross-coupling reactions .
  • Carboxamide linkage : Activation of carboxylic acids via EDCI/HOBt or carbodiimide-based reagents .
  • Yield optimization : Solvent polarity (e.g., DMF vs. THF) and temperature control (60–80°C) are critical to minimize side reactions .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm cyclopropyl proton environments (δ 0.5–1.5 ppm) and carboxamide carbonyl signals (δ 165–175 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with <5 ppm mass error .

Q. What solvent systems are suitable for solubility studies of this compound?

Methodological Answer:

  • Polar aprotic solvents : DMSO or DMF are ideal for initial dissolution due to carboxamide polarity .
  • Aqueous solubility : Perform pH-dependent studies (pH 2–10) to assess ionization effects using UV-Vis spectroscopy .

II. Advanced Research Questions

Q. How can computational models predict the bioactivity of this compound against target enzymes?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Maestro to simulate ligand-enzyme binding, focusing on cyclopropane’s steric effects and carboxamide hydrogen bonding .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values from enzymatic assays .

Q. What strategies resolve contradictions in reported cytotoxicity data for this compound analogs?

Methodological Answer:

  • Batch reproducibility checks : Compare impurity profiles via HPLC (e.g., using EP-grade reference standards for desfluoro or ethylenediamine analogs) .
  • Cell-line specificity : Validate results across multiple lines (e.g., HEK293 vs. HeLa) with standardized MTT assay protocols .

Q. How can impurity profiling enhance the reliability of pharmacological studies?

Methodological Answer:

  • HPLC-MS/MS : Detect trace impurities (e.g., des-cyclopropyl derivatives) using C18 columns and gradient elution (0.1% formic acid in acetonitrile/water) .
  • Stability studies : Accelerated degradation (40°C/75% RH) identifies hydrolytically labile moieties (e.g., carboxamide cleavage) .

Q. What in vivo models are appropriate for studying the pharmacokinetics of this compound?

Methodological Answer:

  • Rodent models : Administer via oral gavage (10–50 mg/kg) and collect plasma for LC-MS analysis to calculate AUC and t1/2_{1/2} .
  • Metabolite identification : Use hepatic microsomes to map phase I/II metabolites (e.g., CYP3A4-mediated oxidation) .

Q. How does the cyclopropyl group influence structure-activity relationships (SAR) in related carboxamides?

Methodological Answer:

  • Conformational rigidity : Compare IC50_{50} values of cyclopropyl vs. non-cyclopropyl analogs in enzyme inhibition assays .
  • Steric maps : Generate 3D electrostatic potential surfaces (e.g., Gaussian 09) to quantify steric hindrance effects .

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